molecular formula C8H18ClNO B2711854 (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride CAS No. 2227854-80-8

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride

Cat. No.: B2711854
CAS No.: 2227854-80-8
M. Wt: 179.69
InChI Key: KSEQJXDZHLJILQ-SCLLHFNJSA-N
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Description

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cycloheptane ring substituted with a methoxy group and an amine group, both in the (1R,2R) configuration. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cycloheptane Ring: The initial step involves the formation of the cycloheptane ring through cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol as the nucleophile.

    Amination: The amine group is introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous stirred tank reactors (CSTRs) are often employed for such processes due to their ability to handle solids and provide efficient mixing .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like methanol, ethanol, and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted cycloheptane derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound acts as a proton donor, facilitating the formation of new chemical bonds. It is also involved in hydrogen bonding and other molecular interactions, which contribute to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is unique due to its larger cycloheptane ring, which provides different steric and electronic properties compared to smaller ring systems

Properties

IUPAC Name

(1R,2R)-2-methoxycycloheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEQJXDZHLJILQ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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